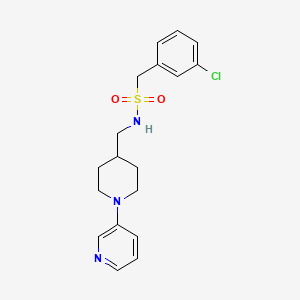

1-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide

Descripción

1-(3-Chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic small molecule characterized by three key structural motifs:

- Methanesulfonamide linker: Enhances metabolic stability and serves as a hydrogen bond acceptor.

- Piperidin-4-ylmethyl-pyridin-3-yl core: The piperidine ring provides conformational flexibility, while the pyridinyl substituent may engage in π-π stacking or coordinate with metal ions in biological targets.

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2S/c19-17-4-1-3-16(11-17)14-25(23,24)21-12-15-6-9-22(10-7-15)18-5-2-8-20-13-18/h1-5,8,11,13,15,21H,6-7,9-10,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXOJGGLXNLERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving a suitable precursor.

Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction.

Introduction of the Chlorophenyl Group: The chlorophenyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the reduced amine or alcohol derivatives.

Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Neurological Disorders

Another significant application is in the treatment of neurological disorders . Compounds that interact with neurotransmitter systems or modulate neuronal signaling pathways have been explored for conditions such as depression and anxiety. The piperidine and pyridine components of this compound may interact with serotonin receptors or other relevant targets, suggesting potential therapeutic effects .

Synthesis and Derivatives

The synthesis of 1-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multi-step processes that include the formation of the piperidine and pyridine rings followed by sulfonamide functionalization. Variations in the synthesis can lead to derivatives with altered pharmacological profiles, enhancing efficacy or reducing side effects.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of related compounds targeting Plk1. The findings suggested that modifications in the piperidine structure could enhance binding affinity and selectivity against cancer cells while minimizing toxicity to normal cells. Although direct studies on this specific compound are needed, the framework indicates promising avenues for development .

Case Study 2: Neuropharmacology

In another case study focused on neuropharmacological applications, compounds structurally similar to this compound were evaluated for their effects on serotonin receptors. Results indicated potential antidepressant-like activity, warranting further exploration into its mechanisms and therapeutic applications .

Mecanismo De Acción

The mechanism of action of 1-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Structural and Functional Analysis

Methanesulfonamide Linker vs. Amine or Propanamide

- The target compound’s methanesulfonamide linker (polar, hydrogen-bond acceptor) contrasts with ’s tertiary amine (basic, protonatable) and ’s propanamide (hydrogen-bond donor/acceptor). Sulfonamides generally exhibit better metabolic stability than amines, which may undergo oxidation .

Piperidine Substitution Patterns

Chlorophenyl Group Placement

- The 3-chlorophenyl group in the target and suggests a role in hydrophobic or halogen bonding.

Actividad Biológica

1-(3-Chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide, with CAS number 2034257-45-7, is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₂ClN₃O₂S

- Molecular Weight : 379.9 g/mol

The compound features a sulfonamide group, which is significant for its biological activity, particularly in antibacterial and enzyme inhibition contexts.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antibacterial Activity : Sulfonamides are known for their antibacterial properties. The presence of the piperidine and pyridine moieties may enhance this activity by increasing the compound's ability to interact with bacterial enzymes.

- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and managing urea levels in the body .

Antibacterial Studies

Recent studies have shown that derivatives of sulfonamides exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves the inhibition of folic acid synthesis, crucial for bacterial growth .

Enzyme Inhibition Studies

Research has demonstrated that compounds structurally similar to this compound can effectively inhibit AChE. This inhibition is vital for developing treatments for conditions like Alzheimer's disease. Inhibitory assays showed that the compound's efficacy could be attributed to its ability to bind to the active site of AChE, preventing substrate access .

Case Study 1: Anticancer Potential

A study explored the anticancer properties of piperidine derivatives, revealing that certain compounds demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells. The study suggested that structural modifications could enhance biological activity through better interaction with protein binding sites .

Case Study 2: Enzyme Inhibition Profile

In a detailed analysis of various synthesized sulfonamide derivatives, it was found that several exhibited strong inhibitory activity against urease and AChE. The structure-function relationship highlighted the importance of the sulfonamide group in enhancing enzyme binding affinity .

Data Table: Biological Activities

Q & A

Basic: What are the common synthetic routes for synthesizing 1-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide, and what are the critical reaction conditions?

Answer:

The synthesis typically involves multi-step reactions, including:

- Piperidine-Pyridinyl Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridinyl group to the piperidine scaffold .

- Sulfonamide Formation : Reacting the chlorophenyl methanesulfonyl chloride with the piperidine-pyridinyl intermediate under basic conditions (e.g., triethylamine in dichloromethane) .

- Critical Conditions :

- Solvents : Dichloromethane or acetonitrile for coupling steps; dimethyl sulfoxide (DMSO) for sulfonamide formation .

- Temperature : Room temperature for coupling, reflux (~80°C) for sulfonamide bond formation .

- Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ for cross-coupling .

Basic: How is the structure of this compound characterized using spectroscopic and computational methods?

Answer:

- Spectroscopic Techniques :

- Computational Tools :

Basic: What key functional groups are present, and how do they influence its chemical behavior?

Answer:

- 3-Chlorophenyl Group : Enhances lipophilicity and influences π-π stacking with biological targets .

- Piperidinyl-Pyridinyl Moiety : Facilitates hydrogen bonding and cation-π interactions, critical for receptor binding .

- Methanesulfonamide : Polar group that improves solubility and participates in hydrogen bonding with enzymes .

These groups collectively affect reactivity (e.g., susceptibility to nucleophilic substitution at the chlorine site) and pharmacokinetic properties .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Answer:

- Solvent Optimization : Replace DMSO with acetonitrile to reduce side reactions during sulfonamide formation .

- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% to minimize metal contamination while maintaining efficiency .

- Workup Strategies : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .

- In-line Analytics : Implement HPLC monitoring to terminate reactions at >95% conversion, avoiding over-reaction .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) across studies?

Answer:

- Assay Standardization :

- Use uniform cell lines (e.g., HEK293 for kinase inhibition assays) to minimize variability .

- Control buffer conditions (pH 7.4, 1% DMSO) to ensure consistent compound solubility .

- Structural Confirmation : Re-characterize batches via XRD or 2D-NMR to rule out polymorphic or stereochemical discrepancies .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical weighting to account for outlier methodologies .

Advanced: What strategies are effective for designing analogs with improved target selectivity or reduced off-target effects?

Answer:

- Scaffold Hopping : Replace the pyridinyl group with pyrimidine to alter hydrogen-bonding patterns .

- SAR Studies : Systematically modify the chlorophenyl substituent (e.g., 3-F, 3-CF₃) to map steric and electronic effects on binding .

- Computational Screening : Use molecular docking (AutoDock Vina) to predict interactions with off-target proteins (e.g., cytochrome P450 isoforms) .

- Prodrug Approaches : Introduce hydrolyzable esters at the sulfonamide group to enhance bioavailability and reduce renal toxicity .

Advanced: How can researchers address solubility challenges in in vitro and in vivo studies?

Answer:

- Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations to increase aqueous solubility .

- Salt Formation : Synthesize hydrochloride or mesylate salts to improve crystallinity and dissolution rates .

- Nanoparticle Encapsulation : Employ lipid-based nanoparticles for sustained release and enhanced cellular uptake in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.